(2S)-2-[[(Tert-butoxy)carbonyl]amino]-5-oxo-8-nonenoic acid ethyl ester
Overview
Description
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer some potential reactions based on the functional groups present. The Boc group could be removed under acidic conditions to reveal the amine. The ester could be hydrolyzed to form a carboxylic acid and an alcohol. The ketone could undergo a variety of reactions, including nucleophilic addition or reduction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the polar ester and ketone groups could enhance its solubility in polar solvents .Scientific Research Applications
Amino Acid Derivative Synthesis
Research has shown the utility of tert-butoxycarbonyl (Boc) protected amino acids and derivatives in the synthesis of peptides and amino acid-based compounds. For instance, studies describe the use of Boc-protected amino acids for C-alkylation of peptides containing aminomalonate and amino(cyano)acetate residues, highlighting the method's efficiency in peptide backbone modification and the synthesis of novel peptides with high yields and selectivity for certain epimeric products (Matt & Seebach, 1998).
Organic Synthesis Methodologies
The compound has been implicated in various organic synthesis methodologies, such as the rapid analysis of amino acid enantiomers by chiral-phase capillary gas chromatography. This technique involves derivatizing amino acids into a variety of N(O)-alkoxycarbonyl alkyl esters for the rapid separation of enantiomeric isomers, demonstrating the importance of such derivatives in analytical chemistry (Abe et al., 1996).
Polymer Synthesis
Additionally, the synthesis and polymerization of amino acid-functionalized norbornene diester monomers have been explored. Novel norbornene diester derivatives derived from amino acids were synthesized and polymerized using the Grubbs catalyst, showcasing the feasibility of ring-opening metathesis polymerization (ROMP) for producing polymers with high molecular weights and good yields. This research opens avenues for the design of new polymer materials with specific properties (Sutthasupa et al., 2007).
Properties
IUPAC Name |
ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxonon-8-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO5/c1-6-8-9-12(18)10-11-13(14(19)21-7-2)17-15(20)22-16(3,4)5/h6,13H,1,7-11H2,2-5H3,(H,17,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJEDAZUFCSWHKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC(=O)CCC=C)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60694686 | |
Record name | Ethyl 2-[(tert-butoxycarbonyl)amino]-5-oxonon-8-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60694686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
881683-80-3 | |
Record name | Ethyl 2-[(tert-butoxycarbonyl)amino]-5-oxonon-8-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60694686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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